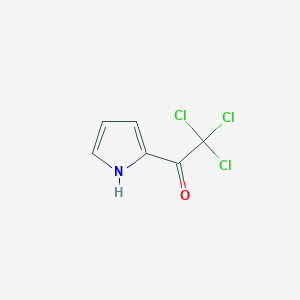

2-(Trichloroacetyl)pyrrole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFDGMDENAEMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313578 | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-72-8 | |

| Record name | 35302-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2 Trichloroacetyl Pyrrole

Electrophilic Aromatic Substitution: Classic and Refined Procedures

Electrophilic aromatic substitution stands as the cornerstone for the synthesis of 2-(trichloroacetyl)pyrrole. nih.gov This method involves the introduction of a trichloroacetyl group onto the pyrrole (B145914) ring, a reaction driven by the electron-rich nature of the pyrrole nucleus. libretexts.org The inherent reactivity of pyrrole allows for its acylation under various conditions, ranging from classic Friedel-Crafts-type reactions to more refined, catalyst-free approaches.

Reaction of Pyrrole with Trichloroacetyl Chloride

The most direct and widely employed method for synthesizing this compound is the reaction of pyrrole with trichloroacetyl chloride. nih.govorgsyn.org This reaction is a classic example of electrophilic acylation, where the highly reactive trichloroacetyl chloride serves as the source of the electrophile. The strongly electron-withdrawing trichloroacetyl group directs subsequent electrophilic substitutions primarily to the C4 position of the pyrrole ring.

The choice of solvent plays a critical role in the outcome of the reaction between pyrrole and trichloroacetyl chloride. Diethyl ether is a commonly used solvent for this transformation. orgsyn.orgacs.org It serves as a suitable medium for the reactants and can help to moderate the reaction, which can be exothermic. orgsyn.org The use of anhydrous diethyl ether is crucial to prevent the hydrolysis of the highly reactive trichloroacetyl chloride. orgsyn.org While diethyl ether can provide moderate yields, typically in the range of 65-70%, careful control of the addition of trichloroacetyl chloride is necessary to prevent a runaway exothermic reaction. Dichloromethane (B109758) is another solvent that has been successfully employed, sometimes in conjunction with a Lewis acid catalyst. researchgate.netnih.gov

Optimizing reaction conditions such as temperature and reaction time is essential for maximizing the yield and purity of this compound. The reaction is often initiated at a reduced temperature, for instance, by adding trichloroacetyl chloride dropwise at -10°C, to control the initial exotherm. In some procedures, the reaction mixture is allowed to reflux, utilizing the heat generated from the reaction itself. orgsyn.org

A study outlined a procedure where a solution of pyrrole in anhydrous ether was added to trichloroacetyl chloride in anhydrous ether over a 2-hour period, followed by an hour of refluxing. Another protocol suggests a 3-hour addition of pyrrole to trichloroacetyl chloride in anhydrous ether, followed by an additional hour of stirring. orgsyn.org

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

| Temperature | 0–5°C | 78 | 99 |

| Reaction Time | 4–6 hours | 80 | 98 |

This table presents optimized reaction conditions for the synthesis of this compound, highlighting the impact of temperature and reaction time on yield and purity.

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. In the absence of a strong Lewis acid, the highly electrophilic carbon of the trichloroacetyl chloride itself can be directly attacked by the electron-rich pyrrole ring.

However, when a Lewis acid like aluminum chloride (AlCl₃) is used, the mechanism is more defined:

Acylium Ion Formation: The Lewis acid coordinates to the chlorine atom of the trichloroacetyl chloride, facilitating the departure of the chloride ion and the formation of a highly reactive acylium ion (Cl₃C-CO⁺).

Electrophilic Attack: The π-system of the pyrrole ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 position (α-position) of the pyrrole ring. libretexts.orgonlineorganicchemistrytutor.com This preference is due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance, with three possible resonance structures delocalizing the positive charge. onlineorganicchemistrytutor.com Attack at the C3 position (β-position) results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

Deprotonation: A base (which can be the solvent or another species in the reaction mixture) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.

Achieving high yields and purity of this compound requires careful control over several factors. The molar ratio of reactants is crucial; using a slight excess of trichloroacetyl chloride (e.g., 1.1 to 1.23 moles per mole of pyrrole) can drive the reaction to completion. orgsyn.orgacs.org However, exceeding a 1:1.2 molar ratio of pyrrole to trichloroacetyl chloride can lead to diminished yields due to the formation of side products.

Purification of the crude product is often necessary to remove unreacted starting materials and byproducts. A common workup procedure involves quenching the reaction with an aqueous solution of a weak base, such as sodium carbonate or potassium carbonate, to neutralize any remaining acid and facilitate the separation of the organic and aqueous layers. orgsyn.org The organic layer is then washed, dried, and the solvent is removed. Recrystallization from a suitable solvent system, such as n-hexane with a minimal amount of diethyl ether, is an effective method for obtaining the product as a crystalline solid with high purity. nih.govsmolecule.com Yields as high as 89-91% have been reported following such purification procedures. nih.gov

Lewis Acid Catalysis in this compound Synthesis

While the reaction between pyrrole and trichloroacetyl chloride can proceed without a catalyst due to the high reactivity of both substrates, the use of a Lewis acid catalyst can enhance the reaction rate and, in some cases, improve the yield. Lewis acids, such as aluminum chloride (AlCl₃) or silver trifluoroacetate (B77799), function by activating the trichloroacetyl chloride, making it an even more potent electrophile.

The use of AlCl₃ in dichloromethane at a controlled temperature of 0–5°C has been reported to provide yields in the range of 72–78%. Silver trifluoroacetate in dichloromethane at room temperature has been shown to enhance regioselectivity and achieve yields of up to 85%. The catalytic system and its concentration must be carefully chosen, as some Lewis acids can also promote side reactions or polymerization of the pyrrole. For instance, an optimal catalyst loading of 1.2 equivalents of AlCl₃ has been identified for this synthesis. The use of weaker Lewis acids like ethylaluminum dichloride (EtAlCl₂) or diethylaluminum chloride (Et₂AlCl) has also been explored in the context of Friedel-Crafts acylation of N-substituted pyrroles. nih.gov

Alternative Acylation Approaches

While Friedel-Crafts acylation using a Lewis acid like aluminum chloride is a standard method, alternative approaches that bypass the need for strong Lewis acids have been developed. These methods are often sought for their milder conditions, which can be advantageous for sensitive substrates and can lead to improved scalability and reduced metal contamination.

One significant alternative is the direct acylation of pyrrole with trichloroacetyl chloride in a suitable solvent system. This method leverages the inherent nucleophilicity of the pyrrole ring. The reaction is typically performed in polar aprotic solvents. For instance, using diethyl ether as a solvent allows for the reaction to proceed, albeit sometimes with moderate yields. The procedure involves the slow, dropwise addition of trichloroacetyl chloride to a solution of pyrrole in anhydrous ether, often under an inert atmosphere and at reduced temperatures (e.g., -10°C) to manage the exothermic nature of the reaction. Following the addition, the mixture is stirred for several hours to ensure complete reaction.

To improve the efficiency of this direct acylation, a base such as pyridine (B92270) can be incorporated into the reaction mixture. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is generated during the acylation, thereby preventing potential side reactions and decomposition of the acid-sensitive pyrrole ring. This modification can lead to significantly higher yields, with some reports indicating yields of up to 82%. A typical workup involves quenching the reaction and washing with aqueous solutions to remove the base and any remaining salts.

Another approach involves the use of 2-(trichloroacetyl)pyrroles as equivalents for pyrrole acid chlorides in amidation reactions. rsc.org The trichloroacetyl group acts as an effective leaving group, facilitating the smooth formation of amide bonds with amines, including unprotected 2-aminoimidazoles, to generate various natural product analogues. rsc.orgpsu.edu This highlights the utility of the trichloroacetyl moiety as an activated acyl group beyond its initial installation.

Regioselective Synthesis and Isomer Control

The regioselectivity of pyrrole acylation is a critical aspect of its synthesis, with the C2- and C3-positions being the primary sites for electrophilic substitution. Controlling the reaction to favor the desired C2-acylated isomer is paramount for the efficient synthesis of this compound.

Strategies for C2-Acylation Selectivity

The electrophilic acylation of pyrrole preferentially occurs at the C2 (or α) position over the C3 (or β) position. This preference is attributed to the greater ability to delocalize the positive charge in the cationic intermediate (the σ-complex or arenium ion) formed during C2-attack. The intermediate for C2-substitution has resonance structures that distribute the positive charge more effectively across the ring and onto the nitrogen atom, making it more stable than the corresponding intermediate for C3-substitution.

While the inherent electronic properties of pyrrole favor C2-acylation, reaction conditions can be optimized to enhance this selectivity. For instance, in Friedel-Crafts type reactions, the choice of Lewis acid and solvent can influence the isomer ratio. Silver trifluoroacetate has been noted to enhance regioselectivity for C2-acylation.

More advanced strategies employ directing groups attached to the pyrrole nitrogen. These groups can chelate to a metal catalyst, positioning the acylating agent for a site-specific reaction. For example, palladium-catalyzed C-H acylation has been explored with various directing groups. While using 2-pyrimidine as a directing group can lead to mixtures of mono- and diacylated products, the use of a 3-methyl-2-pyridine directing group has been shown to yield mono-acylated pyrroles with complete C2 selectivity. mdpi.comehu.es These directing groups can typically be removed after the reaction to yield the free N-H pyrrole. mdpi.com Ruthenium(II)-catalyzed reactions have also been developed where an acyl group on the nitrogen directs alkenylation selectively to the C2-position. researchgate.netresearchgate.net

Minimization of Side Product Formation and Isomer Separation

The primary side product in the synthesis of this compound is the 2,5-diacylated pyrrole. This occurs when the initially formed mono-acylated product undergoes a second acylation. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants. Using a molar ratio of pyrrole to trichloroacetyl chloride of approximately 1:1 or slightly favoring the pyrrole helps to reduce the likelihood of diacylation.

Reaction temperature and time are also critical parameters. Lower temperatures and shorter reaction times can disfavor the second acylation step. As mentioned previously, the use of specific directing groups, such as 3-methyl-2-pyridine in palladium-catalyzed systems, can effectively prevent the formation of the diacylated side product altogether, leading to highly selective mono-acylation at the C2 position. mdpi.comehu.es

When mixtures of isomers or over-acylated products are formed, separation is typically achieved through standard laboratory techniques. Recrystallization is often a highly effective method for purifying the desired this compound, which is a solid. nih.gov For example, recrystallization from n-hexane with a small amount of diethyl ether has been reported to yield the product with high purity. nih.gov In cases where recrystallization is insufficient, column chromatography on silica (B1680970) gel is a reliable alternative for separating the mono- and di-acylated products based on their differing polarities.

Preparation of Substituted this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of more complex pyrrole derivatives. The strongly electron-withdrawing nature of the trichloroacetyl group deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles primarily to the C4-position. nih.gov

Synthesis of Halogenated 2-(Trichloroacetyl)pyrroles (e.g., 4-Iodo-2-(Trichloroacetyl)pyrrole)

The halogenation of this compound provides access to valuable synthetic intermediates. Due to the deactivating effect of the C2-acyl group, electrophilic halogenation occurs preferentially at the C4-position.

4-Iodo-2-(trichloroacetyl)pyrrole can be synthesized selectively by treating this compound with one equivalent of iodine monochloride (ICl) in a solvent like dichloromethane at room temperature. nih.gov This method has been reported to provide the desired 4-iodo derivative in good yield. nih.gov

Other halogenated derivatives can be prepared using similar strategies. For instance, chlorination with sulfuryl chloride (SO₂Cl₂) and bromination with elemental bromine (Br₂) can yield the corresponding 4-chloro- and 4-bromo-2-(trichloroacetyl)pyrroles. nih.gov By adjusting the stoichiometry and reaction conditions (e.g., using excess halogenating agent), di-substituted products such as 4,5-dibromo- or 4,5-dichloro-2-(trichloroacetyl)pyrrole can also be synthesized. psu.edunih.gov

| Halogenating Agent (equiv.) | Solvent | Conditions | Product | Yield (%) | Reference |

| ICl (1) | CH₂Cl₂ | r.t., 2 h | 4-Iodo-2-(trichloroacetyl)pyrrole | 64 | nih.gov |

| SO₂Cl₂ (1.2) | CH₂Cl₂ | 0°C to r.t., 18 h | 4-Chloro-2-(trichloroacetyl)pyrrole | 63 | nih.gov |

| Br₂ (1) | CH₂Cl₂ | 0°C to r.t., 10 min | 4-Bromo-2-(trichloroacetyl)pyrrole | 45 | nih.gov |

| Br₂ (2) | AcOH | r.t. to 60°C, 2 h | 4,5-Dibromo-2-(trichloroacetyl)pyrrole | 91 | nih.gov |

Table 1: Synthesis of Halogenated 2-(Trichloroacetyl)pyrroles.

Synthesis of N-Methylated this compound Derivatives (e.g., 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole)

The synthesis of N-substituted derivatives involves either starting with an N-substituted pyrrole or alkylating the nitrogen of a pre-formed pyrrole ring. For the synthesis of 1-methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole , a multi-step sequence is employed.

The process begins with the acylation of 1-methylpyrrole (B46729). In a manner analogous to the synthesis of the parent compound, 1-methylpyrrole is reacted with trichloroacetyl chloride in a solvent like anhydrous diethyl ether. google.com This Friedel-Crafts acylation selectively yields 1-methyl-2-(trichloroacetyl)pyrrole.

The subsequent step is the nitration of the 1-methyl-2-(trichloroacetyl)pyrrole intermediate. The presence of the electron-withdrawing trichloroacetyl group at the C2 position directs the incoming nitro group to the C4 position. Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to afford the final product, 1-methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole. mdpi.com This compound is a useful intermediate in the synthesis of more complex molecules, including lexitropsins, which are DNA-binding agents. mdpi.com

| Starting Material | Reagents | Key Steps | Final Product | Reference |

| 1-Methylpyrrole | 1. Trichloroacetyl chloride, Et₂O2. HNO₃/H₂SO₄ | 1. C2-Acylation2. C4-Nitration | 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole | google.commdpi.com |

Table 2: Synthetic route to 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole.

Introduction of Other Functional Groups onto the Pyrrole Ring

The presence of the strongly electron-withdrawing trichloroacetyl group at the C2 position of the pyrrole ring significantly influences its reactivity towards further functionalization. This deactivating group directs subsequent electrophilic substitutions primarily to the C4 position, allowing for selective introduction of various functional groups. This regioselectivity is a key feature in the synthetic utility of this compound, making it a valuable intermediate for the preparation of more complex and highly functionalized pyrrole derivatives. researchgate.netacs.org

Key functionalization reactions include acylation, nitration, and halogenation, which proceed with high regioselectivity. acs.org

Acylation

This compound readily undergoes electrophilic acylation at the C4 position. amerigoscientific.comchemicalbook.com This reaction allows for the introduction of a second acyl group onto the pyrrole ring, leading to the formation of 2,4-di-substituted pyrrole derivatives. For instance, acylation with various acyl chlorides can furnish a range of 4-acyl derivatives, from 4-formyl to 4-hexanoyl, in good yields. acs.orgamerigoscientific.com These 4-acyl-2-(trichloroacetyl)pyrroles are versatile intermediates; subsequent alkaline treatment can hydrolyze the trichloroacetyl group to a carboxylic acid, which can then be decarboxylated to yield 3-acylpyrroles. acs.org

Nitration

The pyrrole ring of this compound can be nitrated at the C4 position. chemicalbook.com The synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is typically achieved through selective electrophilic substitution using nitrating agents. The resulting 4-nitro derivative serves as a precursor for various other substituted pyrroles.

Halogenation

Halogen atoms can be selectively introduced onto the pyrrole ring of this compound. The electron-withdrawing nature of the acyl group at C2 deactivates the ring, which helps to prevent over-halogenation and control the position of substitution.

Chlorination: Selective chlorination at the C4 position can be achieved using N-Chlorosuccinimide (NCS) in dichloromethane, affording the 4-chloro derivative in moderate yields.

Bromination: Bromination in acetic acid results in the formation of 4-bromo derivatives with high regioselectivity.

Iodination: Selective iodination at the C4 position is possible using iodine monochloride. nih.gov Furthermore, diiodination to yield 4,5-diiodo-2-(trichloroacetyl)pyrrole can be accomplished using a combination of iodine and silver trifluoroacetate. nih.gov

The table below summarizes various functionalization reactions performed on this compound.

Table 1: Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Acylation | Acyl chlorides | C4 | 4-Acyl-2-(trichloroacetyl)pyrrole | Good | acs.org |

| Chlorination | N-Chlorosuccinimide (NCS), Dichloromethane, RT | C4 | 4-Chloro-2-(trichloroacetyl)pyrrole | 61 | |

| Iodination | Iodine monochloride | C4 | 4-Iodo-2-(trichloroacetyl)pyrrole | - | nih.gov |

| Di-iodination | Iodine, Silver trifluoroacetate | C4, C5 | 4,5-Diiodo-2-(trichloroacetyl)pyrrole | - | nih.gov |

Beyond electrophilic substitution, the trichloroacetyl group itself can be involved in reactions. For example, this compound can act as an acylating agent for amino acid methyl esters, leading to the synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters in high yields. sioc-journal.cn This transformation demonstrates the utility of the trichloroacetyl group as a leaving group in nucleophilic substitution reactions at the carbonyl carbon. sioc-journal.cnsmolecule.com

Chemical Reactivity and Transformation Pathways of 2 Trichloroacetyl Pyrrole

Acylation Reactions of the Pyrrole (B145914) Ring

The presence of the deactivating trichloroacetyl group at the C2 position significantly influences the outcome of further acylation reactions on the pyrrole ring.

The most prominent electrophilic substitution reaction for 2-(trichloroacetyl)pyrrole is Friedel-Crafts acylation, which selectively occurs at the C4 position. The powerful electron-withdrawing nature of the C2-trichloroacetyl group directs incoming electrophiles away from the adjacent C3 and C5 positions, favoring attack at C4. This regioselectivity allows for the synthesis of a variety of 2,4-disubstituted pyrroles.

Research has demonstrated that this compound can be successfully acylated with a range of acylating agents to yield the corresponding 4-acyl derivatives. chemicalbook.comacs.orgsigmaaldrich.comamerigoscientific.com These reactions are pivotal for creating precursors to more complex molecules, including naturally occurring alkaloids. chemicalbook.comacs.org For instance, treatment with various acyl chlorides in the presence of a Lewis acid leads to products from 4-formyl to 4-hexanoyl derivatives. acs.orgsigmaaldrich.comamerigoscientific.comsigmaaldrich.com

Table 1: Examples of 4-Acyl Derivatives Synthesized from this compound

| Acylating Agent | Resulting 4-Substituent | Reference |

|---|---|---|

| Formylating Agent | 4-Formyl | acs.org |

| Acetyl Chloride | 4-Acetyl | acs.org |

| Propionyl Chloride | 4-Propionyl | acs.org |

| Butyryl Chloride | 4-Butyryl | acs.org |

| Valeryl Chloride | 4-Valeryl | acs.org |

| Hexanoyl Chloride | 4-Hexanoyl | acs.org |

| Various Acyl Chlorides | 4-Acylpyrrole-2-carboxaldehydes (after work-up) | cdnsciencepub.com |

The mechanism for the selective acylation at the C4 position follows the classical Friedel-Crafts pathway for electrophilic aromatic substitution. The process is initiated by the activation of the acylating agent, typically an acyl chloride, by a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The key steps are:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly reactive and electrophilic acylium ion (R-C≡O⁺).

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the acylium ion. The electron-withdrawing trichloroacetyl group at C2 deactivates the ring but directs this attack specifically to the C4 position, which is the most electronically favorable site for substitution.

Deprotonation: A base removes the proton from the C4 position of the resulting intermediate (a sigma complex), restoring the aromaticity of the pyrrole ring and yielding the final 4-acyl-2-(trichloroacetyl)pyrrole product.

The choice of catalyst is crucial; strong Lewis acids like AlCl₃ are required to drive the reaction at the deactivated C4 position.

Substitution Reactions Involving the Trichloroacetyl Group

The trichloroacetyl group is not merely a directing group but also a versatile functional handle that can undergo various substitution reactions, making it a key synthetic intermediate.

The trichloroacetyl group is susceptible to nucleophilic attack at its carbonyl carbon. This reactivity allows for its conversion into other functional groups. A notable transformation is its reaction with nucleophiles like amines or alcohols. For example, treatment with sodium ethoxide in ethanol (B145695) readily converts the trichloroacetyl group into an ethyl ester, yielding ethyl pyrrole-2-carboxylate. orgsyn.org

Similarly, it reacts with ammonia (B1221849) or various amines to form pyrrole-2-carboxamides. orgsyn.org This reactivity has been exploited in the synthesis of analogues of the marine alkaloid pseudoceratidine, where this compound derivatives are coupled with polyamines to form complex dipyrrole structures. nih.gov These reactions typically proceed smoothly, showcasing the utility of the trichloroacetyl group as a precursor to amides and esters. orgsyn.orgnih.gov

Table 2: Derivatization Reactions of the Trichloroacetyl Group

| Reagent | Product Type | Example Product | Reference |

|---|---|---|---|

| Sodium Ethoxide / Ethanol | Ester | Ethyl pyrrole-2-carboxylate | orgsyn.org |

| Ammonia / Amines | Amide | Pyrrole-2-carboxamide | orgsyn.org |

| Polyamines (e.g., putrescine) | Diamide | Dipyrrole pseudoceratidine analogues | nih.gov |

This compound and its derivatives are widely regarded as stable and effective surrogates for the more reactive and often unstable pyrrole-2-acid chlorides. rsc.org The trichloromethyl group (-CCl₃) functions as an excellent leaving group upon nucleophilic attack at the adjacent carbonyl. When an amine attacks the carbonyl, the tetrahedral intermediate collapses, expelling the -CCl₃ anion, which is subsequently protonated to form chloroform (B151607) (CHCl₃), a neutral and volatile byproduct. rsc.org

This clean reaction profile makes 2-(trichloroacetyl)pyrroles particularly valuable in the total synthesis of complex natural products, such as the oroidin (B1234803) family of alkaloids. rsc.org The reaction to form the critical amide bond proceeds smoothly, even in the presence of other sensitive functional groups like unprotected 2-aminoimidazoles, without significant side product formation. rsc.org This highlights a key advantage over traditional acid chlorides, which can be less selective and require harsher conditions or more extensive use of protecting groups.

Reactions at the Pyrrole Nitrogen

While many reactions of this compound focus on the C4 position or the acyl group, the pyrrole nitrogen (N-H) also possesses reactivity. As a secondary amine, the N-H proton can be removed by a base, allowing for subsequent N-alkylation or N-acylation.

Although direct N-functionalization of this compound is less commonly documented than its other transformations, studies on related compounds provide insight into this pathway. For instance, the synthesis of 1-methyl-2-(trichloroacetyl)pyrrole demonstrates that the N-methylated version of the compound is synthetically accessible, typically by starting with N-methylpyrrole. thieme-connect.de

Furthermore, the conversion of this compound to its corresponding methyl ester, methyl 1H-pyrrole-2-carboxylate, yields an intermediate that can undergo N-alkyne substitution, demonstrating that the nitrogen atom is a viable site for introducing new substituents under appropriate conditions. beilstein-journals.org The reaction of N-acylpyrroles in the presence of a strong base can also lead to rearrangement or other transformations initiated by chemistry at the nitrogen. nsf.gov This indicates that the pyrrole nitrogen remains a reactive site for derivatization, enabling the synthesis of N-substituted pyrrole building blocks.

N-Alkylation and N-Acylation Reactions

This compound is a versatile substrate for reactions involving the pyrrole nitrogen. The presence of the strongly electron-withdrawing trichloroacetyl group at the C2 position significantly lowers the pKa of the pyrrole N-H group, facilitating its deprotonation and subsequent reaction with electrophiles. acs.org This enhanced acidity makes N-alkylation and N-acylation reactions feasible under various conditions.

N-Alkylation: The N-alkylation of this compound serves as a key step in the synthesis of more complex molecules and fused heterocyclic systems. For instance, in the total synthesis of certain natural products, the pyrrole nitrogen of this compound has been alkylated using alkyl halides. One notable example involves the reaction with 1-bromo-5-chloro-2-pentanone to introduce a functionalized alkyl chain onto the nitrogen atom, which then participates in subsequent cyclization reactions. psu.edu

The Mitsunobu reaction is another effective method for the N-alkylation of this compound. The reduced pKa of the pyrrole N-H facilitates this reaction with optically pure secondary benzylic alcohols, a transformation that is often difficult with less acidic pyrroles like ethyl pyrrole-2-carboxylate. acs.org This method allows for the formation of N-substituted pyrroles with a defined stereocenter, which can then undergo palladium-catalyzed cyclization to yield fused heterocycles. acs.org

N-Acylation: While C-acylation of this compound at the C4 position is a common reaction, N-acylation is also a significant transformation pathway. amerigoscientific.comchemicalbook.com The reaction of this compound with sulfonyl chlorides, such as 5-chloro-2-nitrobenzenesulfonyl chloride, leads to the formation of N-sulfonylated pyrroles. clockss.org This reaction introduces a sulfonyl group onto the pyrrole nitrogen, creating an intermediate that can be used in further synthetic steps, such as the preparation of carbohydrazides. clockss.org

These N-alkylation and N-acylation reactions highlight the utility of this compound as a building block, where the reactivity of the pyrrole nitrogen is harnessed to construct a variety of complex nitrogen-containing compounds.

Formation of N-(Pyrrole-2-carbonyl)-amino Acid Methyl Esters

A significant application of the reactivity of this compound is in the synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. This transformation provides a direct and efficient method for forming an amide bond between the pyrrole-2-carbonyl moiety and an amino acid, bypassing the need for the corresponding pyrrole-2-carbonyl chloride. sioc-journal.cnsioc-journal.cn The trichloroacetyl group functions as an effective acylating agent, with the trichloromethyl group acting as a good leaving group. rsc.org

The reaction is typically carried out by treating this compound with an amino acid methyl ester at room temperature. sioc-journal.cnsioc-journal.cnresearchgate.net This method has been successfully applied to a range of amino acid methyl esters, affording the desired N-acylated products in high yields, generally between 80.3% and 95.6%. sioc-journal.cnsioc-journal.cn The process is chemoselective, proceeding smoothly even in the presence of other sensitive functional groups. psu.edu

The synthesis of these compounds is crucial as they are precursors to various biologically active molecules, including marine alkaloids like oroidin and its analogues. chemicalbook.comrsc.org The reaction has also been extended to halogenated derivatives, such as bromo-2-trichloroacetylpyrroles, to produce N-(methoxycarbonylalkyl)bromopyrrole-2-carboxamides in yields ranging from 64.8% to 92.2%. researchgate.net

Table 1: Synthesis of N-(Pyrrole-2-carbonyl)-amino Acid Methyl Esters

| Amino Acid Methyl Ester | Product | Yield (%) | Reference |

|---|---|---|---|

| Glycine methyl ester | N-(Pyrrole-2-carbonyl)-glycine methyl ester | 95.6 | sioc-journal.cn |

| L-Alanine methyl ester | N-(Pyrrole-2-carbonyl)-L-alanine methyl ester | 91.2 | sioc-journal.cn |

| L-Valine methyl ester | N-(Pyrrole-2-carbonyl)-L-valine methyl ester | 85.4 | sioc-journal.cn |

| L-Leucine methyl ester | N-(Pyrrole-2-carbonyl)-L-leucine methyl ester | 83.7 | sioc-journal.cn |

| L-Isoleucine methyl ester | N-(Pyrrole-2-carbonyl)-L-isoleucine methyl ester | 80.3 | sioc-journal.cn |

| L-Phenylalanine methyl ester | N-(Pyrrole-2-carbonyl)-L-phenylalanine methyl ester | 88.5 | sioc-journal.cn |

Cyclization and Rearrangement Reactions

The structural features of this compound and its derivatives make them ideal precursors for a variety of cyclization and rearrangement reactions, leading to the formation of complex heterocyclic frameworks.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[1,2-a]pyrazines)

This compound is a key starting material for the synthesis of fused heterocyclic systems, most notably pyrrolo[1,2-a]pyrazines. sigmaaldrich.comsigmaaldrich.com These scaffolds are present in a wide range of bioactive natural products. mdpi.comencyclopedia.pub

An early and effective strategy involves the N-alkylation of this compound with chloroacetone. mdpi.comencyclopedia.pub The resulting intermediate, a pyrrolo-1,4-oxazine, undergoes condensation with amines to yield the dihydropyrrolo[1,2-a]pyrazinone core. mdpi.comencyclopedia.pub

A more recent approach involves converting the trichloroacetyl group into a carboxamide. These N-substituted pyrrole-2-carboxamides can then undergo a tandem reaction when treated with propargyl bromide in the presence of a base like sodium hydride (NaH). metu.edu.tr This sequence leads to an intramolecular cyclization between the alkyne functionality and the pyrrole nitrogen, affording N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-ones efficiently under mild conditions. metu.edu.tr

Furthermore, derivatives of this compound are used to access the pyrrolopyrazinone skeleton through nucleophilic cyclization. beilstein-journals.orgmetu.edu.tr For example, methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate, which can be synthesized from this compound, reacts with hydrazine (B178648) monohydrate to form both pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.orgmetu.edu.tr

Intramolecular Reactions and Ring Closures

The reactivity of this compound derivatives facilitates various intramolecular reactions and ring closures to form diverse heterocyclic structures.

One such pathway involves an intramolecular lactonization. After N-alkylation of this compound with 1-bromo-5-chloro-2-pentanone, the electrophilic nature of the trichloroacetyl group allows for a subsequent intramolecular attack, leading directly to a bicyclic lactone intermediate. psu.edu This intermediate is a valuable precursor in the total synthesis of marine alkaloids. psu.edu

Palladium-catalyzed intramolecular cyclization represents another powerful strategy. acs.org N-alkylated pyrroles, prepared via the Mitsunobu reaction from this compound, can undergo intramolecular oxidative coupling to form annulated biaryl sultams or other fused systems. acs.org

Rearrangement reactions are also observed in the chemistry of this compound derivatives. A notable example is the Smiles rearrangement. clockss.org An N-substituted pyrrole, 1-[(5-chloro-2-nitrophenyl)sulfonyl]-2-trichloroacetyl-1H-pyrrole, is first converted to its carbohydrazide. clockss.org Under acidic reduction conditions (iron in acetic acid), this compound is thought to transform into 1-(5-chloro-2-nitrophenyl)-1H-pyrrole-2-carbohydrazide, which then undergoes a Smiles rearrangement, ultimately leading to the formation of 1-amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole after reduction and cyclization. clockss.org

Applications of 2 Trichloroacetyl Pyrrole in Organic Synthesis

Building Block for Complex Molecular Architectures

2-(Trichloroacetyl)pyrrole serves as a foundational component for the construction of more elaborate molecular structures. The trichloroacetyl group can be readily transformed or displaced, allowing for the introduction of diverse substituents onto the pyrrole (B145914) core, thereby facilitating the synthesis of a wide array of complex molecules.

A key application of this compound is its role as a starting material for the synthesis of 2,4-disubstituted pyrroles. The electron-withdrawing nature of the trichloroacetyl group at the C-2 position directs electrophilic substitution to the C-4 position of the pyrrole ring. This regioselectivity is exploited in reactions such as Friedel-Crafts acylation to introduce a second substituent at the 4-position.

Research by Barker, Gendler, and Rapoport demonstrated that Friedel-Crafts formylation of this compound using α,α-dichloromethyl methyl ether and aluminum chloride cleanly introduces a formyl group at the 4-position in high yield acs.org. The resulting 4-formyl-2-(trichloroacetyl)pyrrole is a valuable intermediate. The trichloroacetyl group can then be converted into other functionalities, such as a carboxylic acid or an ester, providing access to a variety of 2,4-disubstituted pyrroles acs.org.

Table 1: Synthesis of 2,4-Disubstituted Pyrroles via Friedel-Crafts Formylation of 2-Substituted Pyrroles

| 2-Substituent | Product | Yield (%) |

|---|---|---|

| -COOCH3 | 4-Formyl-2-(methoxycarbonyl)pyrrole | 85 |

| -COCl3 | 4-Formyl-2-(trichloroacetyl)pyrrole | High |

Data sourced from Barker, P., Gendler, P., & Rapoport, H. (1978). 2-(Trichloroacetyl)pyrroles as intermediates in the preparation of 2,4-disubstituted pyrroles. The Journal of Organic Chemistry, 43(25), 4849–4853.

This method provides a reliable route to 2,4-disubstituted pyrroles, which are important structural motifs in various natural products and pharmaceutical agents.

This compound and its derivatives are crucial intermediates in the total synthesis of several classes of natural products, particularly marine alkaloids. The trichloroacetyl group facilitates the key bond-forming reactions required to construct the complex architectures of these molecules.

In the synthesis of oroidin (B1234803) alkaloids, a family of marine-derived pyrrole-imidazole alkaloids, this compound serves as a pyrrole acid chloride equivalent pharmaguideline.com. The trichloroacetyl group is an excellent leaving group, allowing for the smooth formation of an amide bond when reacted with an amine, such as the 2-aminoimidazole moiety present in the target alkaloids pharmaguideline.com. This acylation strategy is a widely employed method for constructing the characteristic pyrrolecarboxamide linkage in these natural products pharmaguideline.com.

Furthermore, halogenated derivatives of this compound, such as mono- and dibromo-2-(trichloroacetyl)pyrrole, are used to synthesize the corresponding halogenated oroidin alkaloids pharmaguideline.com. For example, the reaction of 4,5-dibromo-2-(trichloroacetyl)pyrrole with an appropriate aminoimidazole-containing fragment is a key step in the synthesis of oroidin itself pharmaguideline.com.

The synthesis of lamellarins, a class of marine alkaloids with potent biological activities, can also involve the use of this compound as a starting material. In a synthetic approach to the lamellarin framework, pyrrole is first acylated with trichloroacetyl chloride to form this compound. This intermediate is then subjected to further reactions, such as iodination, to introduce substituents on the pyrrole ring. The trichloroacetyl group is subsequently hydrolyzed to a carboxylic acid, which is a key functional group for the elaboration of the pentacyclic lamellarin core researchgate.net. This initial acylation step is crucial for activating the pyrrole ring and setting the stage for the subsequent construction of the complex lamellarin architecture.

The synthesis of pseudoceratidine, a marine alkaloid, and its analogues heavily relies on the use of this compound and its halogenated derivatives. The general synthetic strategy involves the base-mediated coupling of these trichloroacetylated pyrroles with a variety of polyamines acs.org. The reaction typically uses two equivalents of the trichloroacetylated pyrrole and one equivalent of the polyamine in dry tetrahydrofuran (B95107) (THF) at room temperature acs.org. Triethylamine (Et3N) is often added to enhance the reactivity of the pyrrole acs.org. This method has been successfully employed to generate a large series of pseudoceratidine analogues by varying the halogenation pattern on the pyrrole ring and the structure of the polyamine chain acs.org.

Table 2: Synthesis of Pseudoceratidine Analogues from 2-(Trichloroacetyl)pyrroles and Polyamines

| Pyrrole Reactant | Polyamine | Product Yield (%) |

|---|---|---|

| This compound | Putrescine | 57-79 |

| 4,5-Dibromo-2-(trichloroacetyl)pyrrole | Spermidine | Not specified |

| Halogenated 2-(trichloroacetyl)pyrroles | Various polyamines | Moderate to very good |

Data compiled from studies on the synthesis of pseudoceratidine analogues. acs.orgacs.org

Intermediate in the Synthesis of Natural Products and Analogues

Reagent in Amide Bond Formation

The trichloroacetyl group of this compound makes it an effective reagent for amide bond formation. The electron-withdrawing nature of the three chlorine atoms activates the carbonyl group towards nucleophilic attack by an amine. The trichloromethyl anion is a good leaving group, which facilitates the irreversible formation of the amide bond.

This reactivity is particularly advantageous in the synthesis of complex natural products where mild reaction conditions are often required to avoid decomposition of sensitive functional groups. As mentioned in the context of oroidin alkaloids, 2-(trichloroacetyl)pyrroles are considered common pyrrole acid chloride surrogates pharmaguideline.com. They react smoothly with amines, including unprotected 2-aminoimidazoles, to form the corresponding pyrrole-2-carboxamides without significant side product formation pharmaguideline.com. This clean and efficient amide bond-forming capability underscores the importance of this compound as a valuable reagent in organic synthesis.

Facile Acylation of Amines

This compound serves as an efficient acylating agent for a wide range of primary and secondary amines. The reaction proceeds readily, often under mild conditions, to yield the corresponding N-substituted pyrrole-2-carboxamides. The utility of this compound in this capacity stems from the nature of the trichloromethyl group (-CCl3), which acts as a good leaving group, facilitating nucleophilic attack at the carbonyl carbon by the amine. This process generates a stable, neutral byproduct, chloroform (B151607), which simplifies reaction workup and product purification rsc.org.

The reaction is analogous to using a pyrrole acid chloride, making this compound a convenient and stable surrogate rsc.org. This method provides a facile and versatile route to various pyrrole-2-carboxylic acid derivatives, including amides, without requiring the use of moisture-sensitive organometallic reagents orgsyn.org. The general transformation is valued for its high yields and smooth conversion, even with complex amine substrates rsc.orgorgsyn.org.

Table 1: Representative Acylation Reactions with Amines

| Amine Type | Product | Significance | Reference |

|---|---|---|---|

| Ammonia (B1221849) | Pyrrole-2-carboxamide | Direct formation of the primary amide | orgsyn.org |

| Aliphatic Amines | N-alkyl-pyrrole-2-carboxamides | High-yield synthesis of substituted amides | orgsyn.org |

Development of Pyrrole Carboxamide Derivatives

The facile acylation of amines by this compound is a cornerstone for the synthesis of a diverse array of pyrrole carboxamide derivatives, many of which are of significant interest in medicinal chemistry and natural product synthesis. This method is one of the most commonly employed strategies for constructing the pyrrole-carboxamide bond rsc.org.

This synthetic utility has been prominently demonstrated in the total synthesis of pyrrole-imidazole alkaloids (PIAs), a class of marine natural products with a broad range of biological activities rsc.org. In these syntheses, this compound or its brominated analogues react with amine-containing fragments, such as 2-aminoimidazole, to smoothly form the critical amide linkage rsc.org.

Furthermore, the pyrrole-2-carboxamide scaffold is a key feature in the design of novel therapeutic agents. Researchers have developed series of these derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing promise for treating drug-resistant tuberculosis nih.gov. Structure-activity relationship (SAR) studies in this area have revealed that modifications to the pyrrole ring and the amide substituent can significantly enhance anti-TB activity nih.gov. Similarly, other pyrrole-2-carboxamide derivatives have been synthesized and evaluated as potential antibacterial agents against various clinical isolates researchgate.net.

Table 2: Examples of Synthesized Pyrrole Carboxamide Derivatives and Their Applications

| Derivative Class | Synthetic Precursor | Application/Significance |

|---|---|---|

| Oroidin Alkaloids | This compound | Total synthesis of marine natural products |

| MmpL3 Inhibitors | Pyrrole-2-carboxylic acid derivatives | Development of novel anti-tuberculosis drugs |

Synthesis of Specialty Chemicals and Advanced Materials

Beyond its applications in forming amide bonds, this compound is a valuable intermediate in the synthesis of other functionalized molecules, including those used in agriculture and material science chemimpex.com.

Agrochemicals (e.g., Pesticides, Herbicides)

This compound is utilized as a building block in the creation of novel compounds for crop protection chemimpex.com. It serves as an intermediate in the formulation of agrochemicals, where the incorporation of the pyrrole moiety can enhance the efficacy of pesticides and herbicides chemimpex.com. The unique chemical properties of the pyrrole ring system can be leveraged to modify the biological activity of the final agrochemical product, potentially leading to improved performance chemimpex.com.

Specialty Polymers and Coatings

In the field of material science, this compound is employed in the development of specialty polymers and coatings chemimpex.com. The pyrrole unit can be incorporated into polymer backbones or used as a functional side group. Its presence can impart unique and desirable properties to the resulting materials, such as enhanced chemical resistance and durability chemimpex.com. The reactivity of the trichloroacetyl group allows for various chemical transformations to integrate the pyrrole structure into larger macromolecular systems.

Medicinal Chemistry and Biological Activity of 2 Trichloroacetyl Pyrrole and Its Derivatives

Anticancer Properties and Mechanisms of Action

Pyrrole (B145914) derivatives are recognized for their potential as anticancer agents, targeting various hallmarks of cancer. nih.gov Research into this class of compounds has revealed their ability to impede the growth of tumor cells and trigger programmed cell death through multiple mechanisms. researchgate.netualberta.ca

Inhibition of Cell Proliferation and Induction of Apoptosis

A primary mechanism through which pyrrole derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing apoptosis (programmed cell death). Several studies have shown that novel synthetic pyrrole derivatives can effectively induce apoptosis in malignant cells while having less impact on normal cells. nih.gov The induction of apoptosis is a critical target in cancer therapy, as its deregulation is a key factor in tumor development and resistance to treatment. nih.gov

The pro-apoptotic activity of these compounds is often mediated through the activation of caspase enzymes, which are central executioners of the apoptotic pathway. For instance, certain pyrrole-tethered bisbenzoxazole derivatives have been shown to induce early-stage apoptosis by selectively activating the caspase-9-mediated intrinsic pathway in breast cancer cells. nih.gov Similarly, some pyrrolo[2,3-d]pyrimidine derivatives trigger apoptosis in lung cancer cells by increasing the expression of the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and subsequently activating caspase-9 and caspase-3. nih.gov This cascade leads to the cleavage of essential cellular proteins, such as PARP, ultimately resulting in cell death. nih.gov Furthermore, these compounds can arrest the cell cycle at specific phases, such as the G0/G1 phase, preventing cancer cells from replicating. nih.govnih.gov The presence of halogen substituents on the pyrrole scaffold can enhance these biological activities. nih.gov

Activity Against Specific Cancer Cell Lines (e.g., A549, HeLa, HepG2)

The cytotoxic effects of 2-(trichloroacetyl)pyrrole derivatives and related compounds have been evaluated against a panel of human cancer cell lines, demonstrating significant activity. The A549 (human lung carcinoma), HeLa (human cervical cancer), and HepG2 (human liver carcinoma) cell lines are commonly used to screen for potential anticancer agents.

Several pyrrole-containing compounds have shown potent activity against these specific cell lines. For example, a pyrrolo[2,3-d]pyrimidine derivative containing a urea (B33335) moiety (compound 9e) exhibited strong cytotoxic activity against the A549 cell line with a half-maximal inhibitory concentration (IC50) value of 4.55 µM. nih.gov Another study on isatin-pyrrole derivatives reported moderate to high activity against the HepG2 cell line, with one N-methylated nitro-isatin derivative showing an IC50 value as low as 0.47 µM. researchgate.net While specific data for this compound is limited, the activity of these related structures underscores the potential of the pyrrole scaffold in developing targeted cancer therapies.

Table 1: Cytotoxic Activity of Selected Pyrrole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | 4.55 | nih.gov |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile (trans-4k) | A549 | 26.5 | mdpi.com |

| Benzimidazole derivative (se-182) | A549 | 15.80 | |

| Isatin-pyrrole derivative (6) | HepG2 | 0.47 | researchgate.net |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 |

This table is interactive and can be sorted by column.

Molecular Targets and Cellular Pathways

The anticancer activity of pyrrole derivatives stems from their interaction with various molecular targets crucial for cancer cell survival and proliferation. researchgate.netualberta.ca One of the most successful strategies in modern cancer therapy is the inhibition of protein kinases, and pyrrole scaffolds are integral to several kinase inhibitors. nih.gov

Derivatives have been designed as competitive inhibitors of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptors are often dysregulated in cancer and play a vital role in tumor growth, angiogenesis, and metastasis. By binding to these receptors, the compounds can block downstream signaling pathways. nih.gov

Another important target is the microtubule network, which is essential for cell division. Some pyrrole derivatives have demonstrated potent tubulin polymerization inhibiting activity, leading to cell cycle arrest in the M-phase and subsequent cell death. mdpi.comacs.org Additionally, pyrrole-based compounds can modulate the activity of proteins involved in apoptosis, such as the Bcl-2 family of proteins. researchgate.netualberta.ca By inhibiting anti-apoptotic proteins like Bcl-2 and promoting pro-apoptotic proteins like Bax, these compounds can shift the cellular balance towards programmed cell death. nih.gov The disruption of the p53-MDM2 interaction, which stabilizes the p53 tumor suppressor protein, is another mechanism employed by related heterocyclic compounds to induce apoptosis. nih.gov

Antibacterial Activity

The pyrrole nucleus is a constituent of many natural and synthetic compounds with significant antimicrobial properties. nih.govnih.gov The structural features of pyrrole derivatives, particularly the incorporation of halogen atoms and other substituents, can lead to potent activity against a range of pathogenic bacteria. nih.govnih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of pyrrole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov However, many of these compounds tend to be more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria like Escherichia coli. acgpubs.orgresearchgate.net This difference in activity is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier, preventing the compounds from reaching their intracellular targets. acgpubs.org

The presence and position of halogen substituents on the pyrrole ring are often closely related to antibacterial activity. nih.gov For example, studies on natural alkaloids like phallusialides have suggested that halogen substitution at the C4 position of the pyrrole ring is important for their activity against both methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov Similarly, the antibacterial activity of pyrrolomycin antibiotics increases with their degree of halogenation. nih.gov Some synthetic pyrrole-based compounds have been developed that show high activity against both types of bacteria by targeting essential bacterial enzymes like DNA gyrase. acgpubs.org

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial potency, representing the lowest concentration required to inhibit the visible growth of a bacterium. Numerous studies have quantified the MIC values of various pyrrole derivatives against clinically relevant pathogens.

For example, a new pyrrolamide-type inhibitor was found to have an exceptionally low MIC value of 0.008 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. nih.gov In another study, pyrrole-2-carboxamide derivatives showed potent activity against Gram-negative strains, with one compound exhibiting an MIC of 1.56 µg/mL against E. coli. researchgate.net The halogenated antibiotic pyrrolnitrin (B93353) is active against Gram-positive pathogens, while other halogenated pyrrolopyrimidines have shown MIC values as low as 8 mg/L against S. aureus. nih.govnih.gov These findings highlight the potential of substituted pyrroles as a foundation for developing new antibacterial agents to combat drug-resistant infections.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole Derivatives

| Compound Class/Name | Bacterium | MIC | Reference |

|---|---|---|---|

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Escherichia coli | 1 µg/mL | nih.gov |

| Pyrrole-2-carboxamide derivative (4i) | Escherichia coli | 1.56 µg/mL | researchgate.net |

| Phallusialide A | Staphylococcus aureus (MRSA) | 32 µg/mL | nih.gov |

| Phallusialide B | Escherichia coli | 64 µg/mL | nih.gov |

| Pyrrolomycin D | Staphylococcus aureus | ≤0.002 µM | nih.gov |

| 7-hydroxycoumarin (phytochemical) | Staphylococcus aureus | 200 µg/mL | mdpi.com |

| 7-hydroxycoumarin (phytochemical) | Escherichia coli | 800 µg/mL | mdpi.com |

This table is interactive and can be sorted by column.

Structure-Activity Relationships of Halogenated Derivatives

The biological activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. In the case of this compound, the halogenated trichloroacetyl group at the second position is a key determinant of its chemical properties and potential biological interactions. The electron-withdrawing nature of this group can impact the molecule's reactivity. smolecule.com

Structure-activity relationship (SAR) studies on various pyrrole derivatives have revealed critical insights. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives studied as metallo-β-lactamase (MBL) inhibitors, the specific side chains on the pyrrole ring were found to be crucial for their inhibitory potency. nih.gov While this study was not on this compound itself, it highlights the principle that substituents dictate the compound's effectiveness against specific biological targets. The presence of a bulky and highly electronegative trichloroacetyl group is expected to have a profound effect on the molecule's interaction with enzyme active sites. Modifications to the pyrrole ring, such as adding different chemical groups, can alter its properties and potentially enhance its biological activities. researchgate.net

Other Biological Activities

Pyrroles are recognized as a versatile biological scaffold, possessing a wide range of activities. biolmolchem.combiolmolchem.com This class of heterocyclic compounds is a key structural component in numerous natural products and pharmaceutical agents, exhibiting properties including antibiotic, antiviral, and anticancer effects. researchgate.net

Pyrrole-containing compounds are integral to many nonsteroidal anti-inflammatory drugs (NSAIDs) and have demonstrated significant anti-inflammatory and analgesic properties. nih.govmdpi.com The search for new anti-inflammatory agents with fewer side effects is a major focus in medicinal chemistry. mdpi.com Research on various pyrrole derivatives has shown their potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. unina.itnih.gov

For example, a study on a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group showed that they were effective in vivo, with one compound exhibiting an anti-nociceptive profile comparable to the marketed drug celecoxib. unina.itnih.gov Another derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, displayed potent anti-inflammatory activity in animal models, reducing both local edema and systemic levels of the pro-inflammatory cytokine TNF-α. nih.gov This effect was linked to the modulation of cytokine profiles, suggesting a potential immunomodulatory mechanism. nih.gov The inhibition of COX-2 by pyrrole derivatives reduces the synthesis of pro-inflammatory prostaglandins, which are crucial in sensitizing peripheral pain receptors. mdpi.com

Pyrrole derivatives have been extensively investigated as enzyme inhibitors. A notable area of research is their activity as histone deacetylase (HDAC) inhibitors. nih.govgoogle.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov To date, several HDAC inhibitors have received FDA approval for treating various cancers. nih.gov

Inspired by the structural similarity between a natural product, N-(3-carboxypropyl)-2-acetylpyrrole, and the early HDAC inhibitor phenylbutyric acid, researchers have designed and synthesized novel HDAC inhibitors incorporating an N-linked 2-acetylpyrrole (B92022) "cap". nih.gov In one such study, a 2-trichloroacetyl pyrrole derivative was synthesized as a precursor to a target compound. nih.gov The resulting series of compounds showed potential inhibitory activity against HDAC1. nih.gov Another study reported a series of aroyl-pyrrolyl-hydroxy-amides (APHAs) that were active as HDAC inhibitors at sub-micromolar levels against both class I and class II HDACs. nih.gov Certain compounds from this series showed significant inhibition of human HDAC1 and were effective in promoting the differentiation of human leukemia cells. nih.gov

Table 1: Selected Pyrrole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC1, HDAC4 | Showed significant HDAC1 inhibition and induced granulocytic differentiation in U937 leukemia cells. nih.gov |

| N-linked 2-acetylpyrrole derivatives | HDAC1 | A synthesized compound exhibited potential inhibitory activity on HDAC1 and notable potency against RPMI-8226 cancer cells. nih.gov |

Preclinical Studies and Therapeutic Potential

The therapeutic potential of this compound and its analogues is being explored through modern drug discovery techniques, including computational modeling and targeted synthesis of new derivatives.

In silico methods, such as molecular docking and quantitative structure-activity relationship (2S-QSAR) studies, are powerful tools for predicting the biological activity of new compounds and understanding their mechanism of action. researchgate.net These computational approaches are frequently used to screen libraries of pyrrole derivatives against specific biological targets.

For instance, molecular docking studies have been used to investigate the binding of newly synthesized pyrrole derivatives to the active sites of enzymes like α-topoisomerase II and VEGFR-2, which are important targets in cancer therapy. researchgate.netnih.gov In one study, the most potent compounds identified through in vitro screening also showed the best binding affinities in docking simulations against VEGFR-2, reinforcing their anticancer potential. nih.gov These in silico studies also help predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and assess the "druglikeness" of compounds based on criteria like Lipinski's rule of five. nih.govnih.gov

Table 2: Examples of In Silico Studies on Pyrrole Derivatives

| Study Focus | Target | Key In Silico Findings |

|---|---|---|

| Anticancer Activity | VEGFR-2 | The most potent compound showed a binding affinity (-9.5 kcal/mol) comparable to the drug sunitinib (B231) (-9.9 kcal/mol), indicating strong interaction at the active site. nih.gov |

| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | The most active compounds were predicted to have good druggability, meeting Lipinski's rule of five. nih.gov |

The synthesis of this compound, also known as 2-pyrrolyl trichloromethyl ketone, can be achieved through methods such as the reaction of pyrrolylmagnesium halide with trichloroacetyl chloride. orgsyn.org This compound serves as a versatile starting material for creating a variety of more complex, biologically active analogues.

The design and synthesis of new analogues often involve a pharmacophore fusion strategy or the modification of a known active scaffold. nih.gov For example, by reacting this compound with nucleophiles, various functional groups can be introduced, or the molecule can undergo cyclization to form more complex heterocyclic systems. smolecule.com The synthesis of aroylpyrroleacrylic acid derivatives, which are analogues of the natural HDAC inhibitor trichostatin A, has been explored to evaluate their cytotoxic and antimicrobial activities. nih.gov The goal of synthesizing such analogues is to improve biological activity, enhance selectivity for a specific target, and optimize pharmacokinetic properties. mdpi.com

Spectroscopic and Computational Studies of 2 Trichloroacetyl Pyrrole

Vibrational Spectroscopy: Infrared and Raman Analyses

A comprehensive analysis of the vibrational modes of 2-(Trichloroacetyl)pyrrole has been performed, with assignments of the observed spectral bands to specific molecular motions. The vibrational spectra are complex due to the presence of both the pyrrole (B145914) ring and the trichloroacetyl group. Key vibrational modes include the N-H stretching, C-H stretching and bending, C=O stretching, C-N stretching, and the vibrations of the CCl3 group.

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| N-H Stretch | 3440 | 3441 |

| C=O Stretch | 1675 | 1676 |

| Pyrrole Ring Stretch | 1545, 1470, 1405 | 1546, 1471, 1406 |

| CCl3 Symmetric Stretch | 835 | 836 |

| CCl3 Asymmetric Stretch | 760, 715 | 761, 716 |

Note: The data in this table is illustrative and compiled from typical values for the functional groups present in the molecule. Precise experimental values can vary based on the measurement conditions.

Normal Raman Scattering (nRs) Spectroscopy

Normal Raman scattering (nRs) studies of this compound provide detailed information about its vibrational modes in a non-enhanced state. The nRs spectrum is characterized by a number of distinct peaks corresponding to the various vibrations within the molecule. These studies serve as a crucial baseline for comparison with surface-enhanced Raman scattering (SERS) data, allowing for the identification of enhancement effects and changes in molecular conformation upon adsorption to a surface. The analysis of the nRs spectrum, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of the observed Raman bands to specific molecular vibrations.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metallic surfaces. This enhancement allows for the detection of analytes at very low concentrations, making it a valuable tool for various applications, including biosensing.

The adsorption of this compound onto metallic substrates, such as silver (Ag) and gold (Au) films, has been extensively studied. researchgate.net These noble metals are commonly used in SERS due to their strong plasmonic properties. When this compound is adsorbed onto these surfaces, significant changes in the Raman spectrum are observed compared to the nRs spectrum. researchgate.net The interaction with the metallic surface leads to the enhancement of certain vibrational modes, providing insights into the molecule-surface interaction. The choice of metallic substrate can influence the enhancement factor and the specific vibrational modes that are enhanced.

The adsorption of this compound on silver and gold surfaces is believed to occur through a chemisorption mechanism. researchgate.net This involves the formation of a chemical bond between the molecule and the metallic substrate. It is proposed that the molecule interacts with the surface through the lone pair of electrons on the nitrogen atom of the pyrrole ring and the oxygen atom of the carbonyl group. researchgate.net This interaction leads to a specific orientation of the molecule on the surface. SERS studies, in conjunction with theoretical calculations, suggest that this compound adopts a tilted orientation with respect to the metallic surface. researchgate.net This orientation facilitates the charge-transfer mechanism that contributes to the SERS enhancement.

The SERS enhancement factor (EF) is a measure of the amplification of the Raman signal for a molecule adsorbed on a SERS-active substrate compared to its normal Raman signal. For this compound, significant enhancement factors have been observed on both silver and gold substrates, with gold surfaces often exhibiting a higher enhancement. researchgate.net The large enhancement factors open up possibilities for the use of this compound in the development of highly sensitive biosensors. researchgate.net The ability to detect this molecule at low concentrations makes it a potential candidate for use as a reporter molecule in various bioanalytical assays. The functional groups present in this compound could also be modified to specifically bind to target biomolecules, further expanding its utility in biosensor applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize this compound, providing valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the pyrrole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing trichloroacetyl group. Similarly, the ¹³C NMR spectrum provides information about all the carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyrrole ring and the trichloroacetyl group.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| N-H | ~9.5 |

| Pyrrole H-3 | ~7.2 |

| Pyrrole H-4 | ~6.4 |

| Pyrrole H-5 | ~7.4 |

| ¹³C NMR | |

| C=O | ~175 |

| C-2 (Pyrrole) | ~130 |

| C-3 (Pyrrole) | ~115 |

| C-4 (Pyrrole) | ~112 |

| C-5 (Pyrrole) | ~125 |

| CCl3 | ~95 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for the indicated nuclei in a similar chemical environment. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR Spectral Characterization

The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum of this compound is a key tool for its structural identification. The spectrum is expected to show three distinct signals corresponding to the three protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The electron-withdrawing trichloroacetyl group at the C2 position significantly influences the chemical shifts of the ring protons, causing them to appear at lower fields (downfield) compared to unsubstituted pyrrole.

The proton at the C5 position is typically the most deshielded due to its proximity to the electronegative nitrogen and the carbonyl group, resulting in the furthest downfield signal. The protons at the C3 and C4 positions appear at slightly higher fields. The coupling between adjacent protons (H3-H4, H4-H5) results in characteristic splitting patterns, which aids in signal assignment. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | 7.0 - 7.2 | Multiplet |

| H4 | 6.2 - 6.4 | Multiplet |

| H5 | 7.2 - 7.4 | Multiplet |

¹³C NMR Spectral Characterization

The ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms: four in the pyrrole ring and two in the trichloroacetyl substituent.

The carbonyl carbon (C=O) signal appears furthest downfield, typically in the range of 170-180 ppm. The carbon attached to the three chlorine atoms (-CCl₃) also has a characteristic downfield shift. The four carbons of the pyrrole ring (C2, C3, C4, C5) will have distinct signals, with C2 being the most deshielded among them due to its direct attachment to the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| -CCl₃ | 90 - 100 |

| C2 | 130 - 135 |

| C5 | 125 - 130 |

| C3 | 115 - 120 |

Structural Elucidation and Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The synthesis of the compound, typically via the acylation of pyrrole with trichloroacetyl chloride, provides the initial evidence of its structure sigmaaldrich.comorgsyn.org.

The definitive elucidation relies on the collective data from ¹H NMR and ¹³C NMR spectroscopy, which establishes the connectivity of atoms and the position of the substituent on the pyrrole ring. Further confirmation is provided by mass spectrometry, which verifies the molecular formula and weight. Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and studying its fragmentation pathways. The molecular formula of the compound is C₆H₄Cl₃NO, and its molecular weight is approximately 212.46 g/mol sigmaaldrich.com.

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. While LC-MS/MS methods have been developed and validated for the analysis of other pyrrole derivatives, such as pyrrole-2,3,5-tricarboxylic acid in biological samples, specific LC-MS studies focused solely on this compound are not extensively detailed in the reviewed literature nih.govresearchgate.net. However, the technique is suitable for the analysis of pyrrole-containing compounds, suggesting its applicability for the separation and identification of this compound in complex mixtures.

Fragmentation Patterns and Molecular Weight Confirmation

In mass spectrometry, the molecular ion peak (M⁺) corresponding to the intact molecule is expected to be observed. For this compound, this peak would confirm its molecular weight. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with predictable M, M+2, M+4, and M+6 peaks.

The fragmentation of this compound is significantly influenced by the 2-substituted side chain nih.gov. The primary fragmentation pathway involves alpha-cleavage, the breaking of the bond between the carbonyl carbon and the trichloromethyl group, or the bond between the carbonyl carbon and the pyrrole ring.

Common fragmentation patterns for 2-substituted pyrroles include the loss of the side chain or parts of it nih.govlibretexts.org. Expected fragments for this compound would include:

Loss of the trichloromethyl radical (•CCl₃): This would result in the formation of a stable pyrrole-2-carbonyl cation.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion with two remaining chlorine atoms.

Cleavage of the C-C bond between the ring and the carbonyl group: This would produce a pyrrolyl cation and a trichloroacetyl radical, or vice-versa.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₄H₄N-CO-CCl₃]⁺ | Molecular Ion | ~211 |

| [C₄H₄N-CO]⁺ | Loss of •CCl₃ | 94 |

| [CCl₃]⁺ | Trichloromethyl cation | 117 |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable theoretical insights that complement experimental data. Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound researchgate.net.